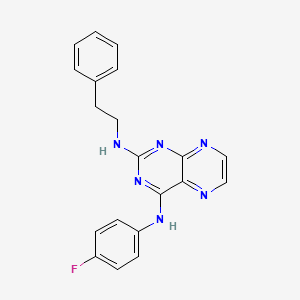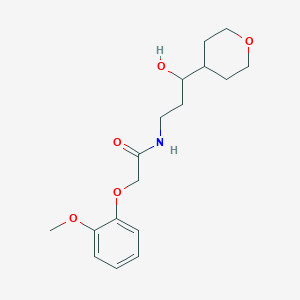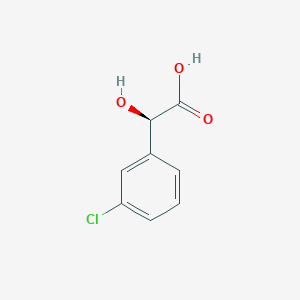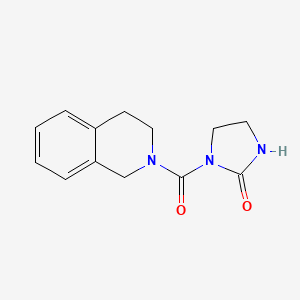
1-(3,4-dihydro-1H-isoquinoline-2-carbonyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3,4-dihydro-1H-isoquinoline-2-carbonyl)imidazolidin-2-one” is a compound that contains an isoquinoline and imidazolidinone moiety . Isoquinolines are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . Imidazolidinones are a class of five-membered heterocyclic compounds containing two nitrogen atoms .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolines, a key component of the compound, has been extensively studied. One efficient route involves the preparation and activation of isoquinolin-1(2H)-ones . Another method promotes a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation . A diversity-oriented synthesis of 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones has also been described .Molecular Structure Analysis
The molecular structure of “1-(3,4-dihydro-1H-isoquinoline-2-carbonyl)imidazolidin-2-one” would be characterized by the presence of an isoquinoline and an imidazolidinone moiety . The isoquinoline moiety would be in a 3,4-dihydro form .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,4-dihydroisoquinolines include the Bischler-Napieralski reaction and Pictet-Spengler reactions . These reactions allow the production of substituted isoquinoline libraries .Aplicaciones Científicas De Investigación
Chemical Synthesis and Stereoselectivity
Imidazolidin-4-ones, including compounds similar to 1-(3,4-dihydro-1H-isoquinoline-2-carbonyl)imidazolidin-2-one, are pivotal in chemical synthesis, serving as proline surrogates or protecting agents against hydrolysis catalyzed by aminopeptidase and endopeptidase. Their formation from alpha-aminoamide derivatives of drugs like primaquine and substituted benzaldehydes has shown unexpected stereoselectivity, highlighting the role of intramolecular hydrogen bonds in these reactions. This discovery offers insights into designing more effective bioactive oligopeptides with enhanced stability and targeted functions (Ferraz et al., 2007).
Potential for Antimalarial Activity
Research has also explored imidazolidin-4-one derivatives of primaquine, focusing on their potential as antimalarial agents. These compounds demonstrate the ability to inhibit the development of the Plasmodium berghei sporogonic cycle, affecting the formation of oocysts in mosquito midguts. Their stability in human plasma and neutral pH buffers suggests these derivatives act effectively on their own, marking a significant advancement in antimalarial drug development and understanding the structure-activity relationships of 8-aminoquinolines (Araújo et al., 2005).
Advancements in Drug Discovery
The discovery and optimization of imidazo[4,5-h]isoquinolin-9-ones as inhibitors of lck kinase represent another application of related compounds in scientific research. Initial findings identified these compounds as competitive inhibitors of adenosine 5'-triphosphate for lck, a crucial enzyme in T-cell activation. Structural modifications led to significant improvements in inhibitory potency, providing a framework for designing new drug candidates targeting various kinases and signaling pathways (Snow et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinoline-2-carbonyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-12-14-6-8-16(12)13(18)15-7-5-10-3-1-2-4-11(10)9-15/h1-4H,5-9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLACZBOVJHDRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)imidazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2693874.png)

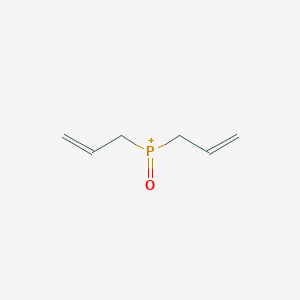



![2-[(2-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2693886.png)
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

